molecular formula C6H7BN2OS B186583 4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 58157-75-8

4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol

Cat. No.: B186583
CAS No.: 58157-75-8
M. Wt: 166.01 g/mol
InChI Key: LVZUMSAOORDPBX-UHFFFAOYSA-N
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Description

4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with boron-containing reagents. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

Properties

CAS No.

58157-75-8

Molecular Formula

C6H7BN2OS

Molecular Weight

166.01 g/mol

IUPAC Name

1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine

InChI

InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3

InChI Key

LVZUMSAOORDPBX-UHFFFAOYSA-N

SMILES

B1(C2=C(C(=NN1)C)SC=C2)O

Canonical SMILES

B1(C2=C(C(=NN1)C)SC=C2)O

Key on ui other cas no.

58157-75-8

Origin of Product

United States

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